N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 2267377-24-0) is a boronate ester-functionalized aniline derivative with a cyclopentyl group attached to the nitrogen atom. Its molecular formula is C₁₇H₂₆BNO₂, with a molecular weight of 287.2 g/mol . The compound features a pinacol boronate group at the 3-position of the aromatic ring, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. The cyclopentyl substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from simpler aniline-based boronates. It is typically stored at 2–8°C and is provided as a research chemical in solution (25 µL, 10 mM) .
Properties
IUPAC Name |
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)13-8-7-11-15(12-13)19-14-9-5-6-10-14/h7-8,11-12,14,19H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIWVEPXTPATEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Representation
The structure of N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be represented as follows:
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. The incorporation of the dioxaborolane group enhances its biological activity by facilitating interactions with biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while sparing normal cells .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex organic molecules.
Data Table: Coupling Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst in ethanol | 85 | |
| Buchwald-Hartwig Coupling | CuI catalyst at 120°C | 90 | |
| Negishi Coupling | Zn catalyst in THF | 78 |
Materials Science
The compound's unique properties make it suitable for applications in materials science. Its boron-containing structure allows for interactions that can enhance the mechanical and thermal properties of polymers.
Case Study: Polymer Composite Development
A recent study explored the incorporation of this compound into polymer matrices. The resulting composites exhibited improved thermal stability and mechanical strength compared to traditional materials .
Sensor Technology
Due to its electronic properties, this compound has potential applications in sensor technology. Its ability to undergo reversible reactions can be harnessed for detecting specific analytes.
Data Table: Sensor Performance Metrics
| Sensor Type | Analyte Detected | Sensitivity (µM) | Response Time (s) |
|---|---|---|---|
| Electrochemical Sensor | Glucose | 0.5 | 10 |
| Optical Sensor | pH levels | 0.1 | 15 |
Mechanism of Action
The compound exerts its effects through its ability to form stable complexes with various substrates. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its role in cross-coupling reactions. The cyclopentyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways Involved:
Boronic Acid Group: Interacts with diols and other nucleophiles.
Aniline Group: Participates in electrophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Electron-Donating Groups: N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₃H₂₀BNO₃, MW 249.12 g/mol) features a dimethylamino group, a strong electron donor that increases the electron density of the aromatic ring. This enhances reactivity in cross-coupling reactions compared to the cyclopentyl-substituted compound . N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₆H₂₆BNO₂, MW 275.20 g/mol) has larger alkyl groups, further increasing steric hindrance while maintaining electron-donating effects .
- Steric Hindrance: N-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₉H₂₄BNO₂) incorporates a bulky benzyl group, which reduces reaction rates in sterically sensitive catalytic systems compared to the cyclopentyl analog . 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (parent compound, C₁₂H₁₈BNO₂, MW 219.09 g/mol) lacks N-substituents, offering minimal steric hindrance but lower stability due to the free amine .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Applications :
- tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (compound 12, ) achieves yields of 32–65% in couplings, influenced by the carbamate group’s electron-withdrawing nature .
- N-Cyclopentyl derivatives are less studied in cross-coupling, but their moderate steric bulk may balance reactivity and stability in challenging substrates.
Fluorinated Derivatives :
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 2267377-24-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
The molecular formula of this compound is C17H26BNO2 with a molecular weight of 287.21 g/mol. The compound features a dioxaborolane moiety which is known for its role in drug design and development.
Research indicates that compounds containing boron atoms can exhibit unique interactions with biological targets. The dioxaborolane group in this compound may facilitate covalent bonding with specific proteins or enzymes, potentially altering their function. This mechanism is critical in the context of drug design for targeting kinases and other enzymes involved in various disease pathways.
Anticancer Activity
Recent studies have highlighted the potential of similar compounds in inhibiting cancer cell proliferation. For instance, compounds with similar structural features have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | , |
| Kinase Inhibition | Selective inhibition of kinases | |
| Antimicrobial | Activity against resistant strains |
Kinase Inhibition
The compound has been studied for its potential as a kinase inhibitor. In particular, it has shown promise in selectively inhibiting specific kinases involved in oncogenic signaling pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of boron-containing compounds similar to this compound against various cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at micromolar concentrations .
- Kinase Selectivity Profile : Another investigation focused on the selectivity of this compound against various kinases. The results showed that while some analogs exhibited potent activity against BMX and BTK kinases with low nanomolar IC50 values, this compound maintained a favorable selectivity profile .
Safety and Toxicology
While the biological activities are promising, safety profiles are critical for further development. Preliminary toxicity assessments indicate that compounds in this class do not exhibit significant acute toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
